molecular formula C13H17N3 B11890491 N1-(2-Methylquinolin-6-yl)propane-1,3-diamine CAS No. 802302-31-4

N1-(2-Methylquinolin-6-yl)propane-1,3-diamine

Cat. No.: B11890491
CAS No.: 802302-31-4
M. Wt: 215.29 g/mol
InChI Key: WNLOIRKWPKOWGD-UHFFFAOYSA-N
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Description

N1-(2-Methylquinolin-6-yl)propane-1,3-diamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a propane-1,3-diamine moiety attached at the 6-position of the quinoline ring. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methylquinolin-6-yl)propane-1,3-diamine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution at the 2-Position:

    Attachment of the Propane-1,3-Diamine Moiety: The final step involves the nucleophilic substitution reaction where the 6-position of the quinoline ring is substituted with propane-1,3-diamine. This can be achieved using a suitable leaving group and a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methylquinolin-6-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or amine groups.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N1-(2-Methylquinolin-6-yl)propane-1,3-diamine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-Methylquinolin-6-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N1-(2-Methylquinolin-6-yl)propane-1,3-diamine can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

802302-31-4

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N'-(2-methylquinolin-6-yl)propane-1,3-diamine

InChI

InChI=1S/C13H17N3/c1-10-3-4-11-9-12(15-8-2-7-14)5-6-13(11)16-10/h3-6,9,15H,2,7-8,14H2,1H3

InChI Key

WNLOIRKWPKOWGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NCCCN

Origin of Product

United States

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